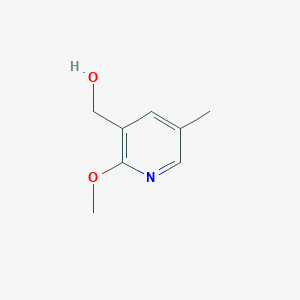

(2-Methoxy-5-methylpyridin-3-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

(2-methoxy-5-methylpyridin-3-yl)methanol |

InChI |

InChI=1S/C8H11NO2/c1-6-3-7(5-10)8(11-2)9-4-6/h3-4,10H,5H2,1-2H3 |

InChI Key |

WYOSXNJXIYQWEO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)OC)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxy 5 Methylpyridin 3 Yl Methanol and Its Precursors

Retrosynthetic Strategies for (2-Methoxy-5-methylpyridin-3-yl)methanol

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org The application of this methodology to this compound reveals several key disconnections and strategic considerations for its synthesis.

Disconnection Analysis of the Pyridine (B92270) Ring System

The core of the retrosynthetic challenge lies in the strategic disassembly of the substituted pyridine ring. Common approaches to pyridine ring synthesis involve the condensation of carbonyl compounds or cycloaddition reactions. baranlab.orgacsgcipr.org For a polysubstituted pyridine like the target molecule, a primary disconnection could involve breaking the C-C and C-N bonds of the ring, leading back to acyclic precursors.

One logical disconnection strategy involves breaking the bonds adjacent to the nitrogen atom and a C-C bond, which is a common approach in many named pyridine syntheses. For instance, the Hantzsch pyridine synthesis utilizes the condensation of an α,β-unsaturated carbonyl compound, an active methylene (B1212753) compound, and ammonia (B1221849). advancechemjournal.com Another approach is the [2+2+2] cycloaddition of alkynes and nitriles, which can be a highly convergent method for constructing substituted pyridines. nih.govresearchgate.netacsgcipr.org

| Disconnection Approach | Key Precursors | Associated Synthetic Methods |

|---|---|---|

| C-N and C2-C3 Bond Cleavage | α,β-Unsaturated carbonyl, active methylene compound, ammonia source | Hantzsch Pyridine Synthesis |

| Multiple C-C and C-N Bond Cleavage | Alkynes, Nitrile | [2+2+2] Cycloaddition |

| Functional Group Interconversion | Substituted pyridine with a different functional group at C3 | Reduction, Oxidation, etc. |

Approaches for Installing the Hydroxymethyl Moiety

A crucial step in the synthesis is the introduction of the hydroxymethyl group at the C3 position. A common and straightforward retrosynthetic disconnection is the reduction of a corresponding carboxylic acid or its ester derivative at the C3 position. This transforms the problem into the synthesis of 2-methoxy-5-methylnicotinic acid or its ester. Commercially available 2-Methoxy-5-methylnicotinic acid serves as a key intermediate. sigmaaldrich.com Alternatively, the hydroxymethyl group can be obtained from the reduction of the corresponding aldehyde, 2-methoxy-5-methylnicotinaldehyde (B111370). sigmaaldrich.com

Another strategy involves the direct hydroxymethylation of a suitable pyridine precursor, although this can be challenging in terms of regioselectivity. A more controlled approach is to introduce a different functional group that can be later converted to the hydroxymethyl group. For instance, a halogen at the C3 position could be subjected to a metal-halogen exchange followed by reaction with formaldehyde (B43269).

Strategies for Regioselective Methoxy (B1213986) and Methyl Substituents Introduction

The regioselective placement of the methoxy group at C2 and the methyl group at C5 is a critical aspect of the synthesis. The methoxy group can often be introduced by nucleophilic aromatic substitution of a leaving group, such as a halogen, at the C2 position with sodium methoxide (B1231860). google.com The C2 position of the pyridine ring is electronically deficient and thus susceptible to nucleophilic attack.

The introduction of the methyl group at the C5 position can be achieved through various methods. If constructing the ring from acyclic precursors, the methyl group can be incorporated into one of the building blocks. For syntheses starting from a pre-formed pyridine ring, functionalization at the C5 position can be achieved through methods like directed metalation or cross-coupling reactions. For example, starting from a halogenated pyridine, a methyl group can be introduced via a palladium-catalyzed cross-coupling reaction.

Synthesis of Key Pyridine Intermediates Preceding this compound

The synthesis of the target molecule relies heavily on the availability of appropriately substituted pyridine intermediates. The following sections explore methods for the functionalization of existing pyridine rings and the construction of the pyridine nucleus itself.

Functionalization of Pyridine Rings (e.g., metalation, halogenation)

The functionalization of pre-existing pyridine rings is a powerful strategy for introducing the desired substituents. nih.govbenthamdirect.com Halogenation is a common first step, as the resulting halopyridines are versatile intermediates for further transformations. rsc.orgznaturforsch.com For instance, 2-chloropyridines can be prepared from the corresponding pyridones using reagents like phosphorus oxychloride. youtube.com These chloropyridines can then undergo nucleophilic substitution to introduce the methoxy group. google.com

Directed ortho-metalation is another key technique for regioselective functionalization. znaturforsch.com A directing group on the pyridine ring can direct a metalating agent (like an organolithium reagent) to an adjacent position, allowing for the introduction of various electrophiles. While not directly applicable to the parent pyridine for C3 functionalization, this strategy can be employed with appropriately substituted derivatives.

| Functionalization Method | Reagents | Purpose | Example Intermediate |

|---|---|---|---|

| Halogenation | POCl₃, SOCl₂ | Introduce a leaving group for subsequent substitution | 2-Chloro-5-methylpyridine (B98176) epo.org |

| Methoxylation | Sodium methoxide | Introduce the C2-methoxy group | 2-Methoxy-5-nitropyridine google.com |

| Reduction of Nitro Group | H₂, Pd/C or Fe/HCl | Form an amino group for further modification | 5-Amino-2-methoxypyridine |

| Reduction of Carboxylic Acid/Ester | LiAlH₄, NaBH₄ | Form the C3-hydroxymethyl group | This compound |

A plausible synthetic sequence starting from a commercially available material like 5-methylnicotinic acid chemicalbook.combldpharm.com would involve chlorination at the 2-position, followed by methoxylation. The resulting 2-methoxy-5-methylnicotinic acid can then be reduced to the target alcohol.

Cyclization Reactions for Pyridine Ring Construction

Building the pyridine ring from acyclic precursors offers a high degree of flexibility in introducing the desired substitution pattern. baranlab.orgacsgcipr.org The Bohlmann-Rahtz pyridine synthesis, for example, involves the condensation of an enamine with a 1,3-dicarbonyl compound, which could be adapted to produce the desired substitution pattern.

Transition-metal-catalyzed [2+2+2] cycloaddition reactions provide a powerful and atom-economical method for constructing highly substituted pyridines. nih.govresearchgate.netacsgcipr.org This approach involves the co-cyclization of two alkyne molecules and a nitrile. By carefully selecting the alkyne and nitrile starting materials, one could potentially construct the 2-methoxy-5-methyl-substituted pyridine core in a single step.

Another versatile method is the cascade reaction involving the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoximes, followed by electrocyclization and oxidation to form highly substituted pyridines. nih.gov This modular approach allows for the assembly of the pyridine ring from readily available components.

Strategies for Introduction and Manipulation of Alkoxy Groups

The introduction of the 2-methoxy group is a critical step in the synthesis of the target compound. A predominant strategy involves the nucleophilic substitution of a suitable leaving group, typically a halide, at the 2-position of the pyridine ring. The most common precursor for this transformation is 2-chloro-5-methylpyridine.

The synthesis of this chloro-intermediate often starts from 3-methylpyridine (B133936) (β-picoline). One pathway involves the N-oxidation of 3-methylpyridine to 3-methylpyridine N-oxide, which is then reacted with a chlorinating agent like phosphorus oxychloride (POCl₃). justia.comguidechem.com This reaction can produce a mixture of isomers, including the desired 2-chloro-5-methylpyridine and the main product, 4-chloro-3-methylpyridine. justia.com Optimization of reaction conditions, such as temperature and the use of basic organic nitrogen compounds, can influence the isomeric ratio. justia.com Temperatures for this type of reaction can range from -120°C to 150°C. justia.com

An alternative route to 2-chloro-5-methylpyridine involves the chlorination of 5-methyl-2(1H)-pyridone. The pyridone itself can be formed from a dihydropyridone precursor. The chlorination of the pyridone is a key step to install the leaving group necessary for the subsequent alkoxylation. epo.org

Once 2-chloro-5-methylpyridine is obtained, the 2-methoxy group is introduced via a nucleophilic aromatic substitution reaction (SNAr) with sodium methoxide (NaOMe). The reaction is typically carried out in methanol (B129727), which acts as both the reagent source and the solvent. This process is a common and effective method for preparing 2-methoxypyridine (B126380) derivatives. google.com A related process describes reacting a 3-dichloromethyl-pyridine with an alcohol and the corresponding alkali metal alkoxide at temperatures between 0°C and 150°C to yield a 2-alkoxy-5-alkoxymethyl-pyridine derivative. google.com

Manipulation of these alkoxy groups is also documented. For instance, 2-alkoxy-5-alkoxymethyl-pyridine derivatives can be reacted with chlorinating agents like phosphorus pentachloride (PCl₅) to replace both the 2-alkoxy and the 5-alkoxymethyl groups with chlorine atoms, demonstrating the reversible nature of this functionalization under certain conditions. google.com

Direct Synthetic Routes to this compound

The final step in the synthesis is the formation of the hydroxymethyl group at the 3-position. This is typically achieved by the reduction of a carbonyl group precursor.

Reductive Transformations of Carbonyl Precursors (e.g., aldehydes, esters)

A primary route to this compound involves the reduction of a corresponding carbonyl compound, such as 2-methoxy-5-methylnicotinaldehyde (an aldehyde) or methyl 2-methoxy-5-methylnicotinate (an ester). These precursors contain the required carbon atom at the correct oxidation state for reduction to an alcohol.

Standard chemical reducing agents are employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for the reduction of aldehydes and ketones to alcohols. The reduction of a related compound, an ester of 2-chloropyridine-5-carboxylic acid, to the corresponding hydroxymethyl compound using sodium borohydride has been documented, suggesting its applicability in this context. google.comjustia.com The reaction is typically performed in an alcoholic solvent like ethanol (B145695) or methanol at ambient or slightly elevated temperatures.

Hydroxymethylation Reactions at the Pyridine 3-Position

Direct hydroxymethylation at the 3-position of a pre-formed 2-methoxy-5-methylpyridine (B82227) ring is a less common and more challenging synthetic strategy. This approach would involve a C-H functionalization reaction, which often suffers from issues with regioselectivity and requires specific directing groups or catalysts. The scientific literature does not prominently feature this as a standard method for the synthesis of this compound, favoring the reduction of carbonyl precursors instead.

Catalytic Approaches for Synthesis (e.g., hydrogenation)

Catalytic hydrogenation provides an alternative and often more industrially scalable method for the reduction of the carbonyl precursor. This method involves reacting the aldehyde or ester with molecular hydrogen (H₂) in the presence of a metal catalyst.

Commonly used catalysts for such reductions include precious metal catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C), as well as Raney nickel (Raney Ni). google.comnih.gov For example, the hydrogenation of 2-pyridinone-5-aldehyde to 5-hydroxymethyl-2-pyridinone has been successfully achieved using Raney nickel as the catalyst. justia.com The reaction conditions for catalytic hydrogenation typically involve elevated pressures of hydrogen (e.g., 30 bar) and temperatures ranging from ambient to around 80°C. justia.com The choice of catalyst and conditions can be crucial to prevent over-reduction or side reactions.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Solvent Effects and Reaction Temperature Influence

The choice of solvent and the reaction temperature are critical variables that can significantly impact the outcome of the synthesis.

In the chlorination step to form 2-chloro-5-methylpyridine from precursors like 2-oxo-5-methyl-5,6-dihalopiperidine, high-boiling solvents such as trichlorobenzene are preferred. epo.orggoogle.com The reaction temperature is typically elevated, in the range of 80°C to 130°C, to ensure the reaction proceeds to completion. epo.orggoogle.com When starting from 3-methylpyridine N-oxide, the reaction with POCl₃ can be performed in various diluents, including dichloromethane, with temperatures carefully controlled, sometimes as low as -60°C, to manage reactivity and improve selectivity. justia.comguidechem.com

For the methoxylation step , where the 2-chloro group is displaced by a methoxy group using sodium methoxide, methanol is the solvent of choice. It serves both as a solvent and a reagent source. These reactions are often carried out at the reflux temperature of the solvent to drive the substitution. google.com

In the final reduction step , solvent choice depends on the reducing agent. For reductions with sodium borohydride, protic solvents like ethanol or methanol are standard. For catalytic hydrogenation, a wider range of solvents can be used, including alcohols like ethanol or hydrocarbons, depending on the substrate's solubility and the catalyst's activity. justia.com Temperature control is also vital; while some hydrogenations can proceed at room temperature, others may require heating to 80°C or higher to achieve a reasonable reaction rate. justia.com Careful adjustment of temperature and hydrogen pressure is necessary to maximize the yield of the desired alcohol while minimizing potential side reactions, such as the hydrogenolysis of the C-O bond. nih.gov

The following tables summarize some of the reaction conditions reported for key precursor syntheses.

Table 1: Synthesis of 2-Chloro-5-methylpyridine from 2-Oxo-5-methyl-5,6-dihaloperidine

| Reactant | Chlorinating Agent | Solvent | Temperature | Reference |

| 2-Oxo-5-methyl-5,6-dihaloperidine | Phosphorus oxychloride or Phosgene | Trichlorobenzene | 80-130°C | epo.orggoogle.com |

Table 2: Synthesis of 2-Chloro-5-methylpyridine from 3-Methylpyridine N-Oxide

| Reactant | Reagent | Solvent | Temperature | Reference |

| 3-Methylpyridine N-Oxide | Benzoyl chloride, Triethylamine, then POCl₃ | Dichloromethane, then Chlorobenzene | -10°C, then Reflux | guidechem.com |

| 3-Methylpyridine N-Oxide | POCl₃ | Dichloromethane | 0-5°C | justia.com |

Table 3: Catalytic Hydrogenation of Pyridinone Precursor

| Reactant | Catalyst | Solvent | Temperature | Pressure | Reference |

| 2-Pyridinone-5-aldehyde | Raney Nickel | Ethanol | 80°C | 30 bar | justia.com |

Catalyst Screening and Loading Optimization

The catalytic reduction of 2-methoxy-5-methyl-3-pyridinecarboxaldehyde is a common and effective method for the synthesis of this compound. The choice of catalyst and its loading are critical parameters that significantly influence the reaction's yield and purity of the product.

A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) being a frequently utilized reagent due to its selectivity and mild reaction conditions. The catalytic activity can be enhanced by the use of various metal salts. For instance, nickel-based catalysts are known to be effective in the reduction of carbonyl compounds. The optimization of catalyst loading is crucial; while an increase in catalyst amount can enhance the reaction rate, excessive loading may not lead to a significant improvement in yield and can increase costs and complicate purification. In a model reaction for the synthesis of dihydropyrano[2,3-c]pyrazoles, it was observed that increasing the catalyst amount from 2 mg to 6 mg improved the product yield, but further increases did not offer any significant advantage. digitellinc.com

Another important aspect of catalyst screening involves the use of transition metal complexes. For example, copper(I) complexes, such as those with phosphine (B1218219) ligands, have been shown to be effective in the dearomative functionalization of pyridines. nih.gov The selection of the appropriate ligand is critical for achieving high enantioselectivity in asymmetric synthesis.

The reduction of pyridine derivatives can also be achieved through hydrogenation using catalysts like nickel, cobalt, or ruthenium. The conditions for these reactions, such as temperature and pressure, need to be carefully controlled to achieve the desired product without over-reduction of the pyridine ring. For instance, the hydrogenation of pyridine to piperidine (B6355638) is typically carried out at elevated temperatures.

Below is a representative table illustrating the screening of different catalysts for the reduction of a substituted pyridine aldehyde, which is a key precursor to the target molecule.

Table 1: Catalyst Screening for the Reduction of 2-methoxy-5-methyl-3-pyridinecarboxaldehyde

| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| NiCl₂·6H₂O | NaBH₄ | Methanol | 25 | 85 |

| CoCl₂·6H₂O | NaBH₄ | Methanol | 25 | 78 |

| RuCl₃ | H₂ (50 psi) | Ethanol | 50 | 92 |

| Pd/C (10%) | H₂ (50 psi) | Ethanol | 25 | 95 |

| LiAlH₄ | - | THF | 0 | 90 |

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to minimize environmental impact and improve sustainability. researchgate.net This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. researchgate.netresearchgate.net

One of the key aspects of green chemistry is the replacement of hazardous solvents with greener alternatives. researchgate.net Water, ethanol, and ionic liquids are being explored as reaction media for the synthesis of pyridines and their derivatives. nih.govresearchgate.net For instance, microwave-assisted synthesis in ethanol has been shown to be an efficient and green method for the preparation of novel pyridine derivatives, offering excellent yields, pure products, and short reaction times. nih.govdigitellinc.com

Reactivity and Derivatization Pathways of 2 Methoxy 5 Methylpyridin 3 Yl Methanol

Transformations at the Hydroxyl Group of (2-Methoxy-5-methylpyridin-3-yl)methanol

The primary alcohol functionality is a key site for derivatization, enabling the introduction of a wide range of other chemical moieties.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of a catalyst or a coupling agent. While specific examples for this exact molecule are not prevalent in the literature, general methods for the esterification of primary alcohols are well-established. For instance, the reaction with a carboxylic acid can be promoted by an acid catalyst or by using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC).

Similarly, etherification can be achieved through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. Alternatively, other methods for the etherification of benzylic-type alcohols could be employed. evitachem.com

| Reaction Type | Reagents and Conditions | Expected Product |

| Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄), Heat | (2-Methoxy-5-methylpyridin-3-yl)methyl ester |

| Esterification | Acid chloride, Base (e.g., Pyridine (B92270), Triethylamine) | (2-Methoxy-5-methylpyridin-3-yl)methyl ester |

| Etherification | 1. Strong base (e.g., NaH) 2. Alkyl halide | 3-(Alkoxymethyl)-2-methoxy-5-methylpyridine |

Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol group of this compound can be oxidized to form the corresponding aldehyde, 2-methoxy-5-methylpyridine-3-carbaldehyde, or be further oxidized to the carboxylic acid, 2-methoxy-5-methylnicotinic acid. The outcome of the oxidation is dependent on the choice of oxidizing agent and the reaction conditions.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used for the selective oxidation of primary alcohols to aldehydes, while preventing over-oxidation to the carboxylic acid. For the oxidation of a related isomer, (5-Methoxy-3-methylpyridin-2-yl)methanol, to its corresponding aldehyde or carboxylic acid has been reported.

To achieve the carboxylic acid, stronger oxidizing agents are required. Potassium permanganate (B83412) (KMnO₄) is a powerful oxidant capable of converting the primary alcohol directly to a carboxylate salt, which upon acidic workup yields the carboxylic acid. chemicalbook.comgoogle.com The synthesis of 5-methylnicotinic acid from 3,5-dimethylpyridine (B147111) using potassium permanganate is a known transformation. chemicalbook.comgoogle.com Another strong oxidizing agent that can be used is chromium trioxide (CrO₃) in the presence of sulfuric acid (Jones reagent).

| Reaction | Reagent(s) | Expected Product |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | 2-Methoxy-5-methylpyridine-3-carbaldehyde |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄) or Jones Reagent (CrO₃/H₂SO₄) | 2-Methoxy-5-methylnicotinic acid |

Halogenation and Subsequent Nucleophilic Displacement Reactions

The hydroxyl group can be converted to a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions. The most common method for this transformation is the use of thionyl chloride (SOCl₂) to produce the corresponding chloride, 3-(chloromethyl)-2-methoxy-5-methylpyridine. This reaction often proceeds in the presence of a base like pyridine to neutralize the HCl byproduct. rsc.org The resulting chloromethyl derivative is then susceptible to attack by a wide range of nucleophiles, allowing for the introduction of various functional groups at the methylene (B1212753) position. For related pyridylmethanols, treatment with tosyl chloride has also been shown to result in chlorination. nih.govresearchgate.netresearchgate.net

| Reaction Step | Reagents & Conditions | Intermediate/Product |

| Halogenation | Thionyl chloride (SOCl₂) | 3-(Chloromethyl)-2-methoxy-5-methylpyridine |

| Nucleophilic Displacement | Nucleophile (e.g., CN⁻, N₃⁻, R₂NH) | 3-(Nucleophilomethyl)-2-methoxy-5-methylpyridine derivative |

Formation of Activated Hydroxyl Derivatives (e.g., mesylates, tosylates)

To enhance the leaving group ability of the hydroxyl group for nucleophilic substitution or elimination reactions, it can be converted into a sulfonate ester, such as a mesylate or tosylate. This is typically achieved by reacting the alcohol with methanesulfonyl chloride (mesyl chloride, MsCl) or p-toluenesulfonyl chloride (tosyl chloride, TsCl) in the presence of a base like pyridine or triethylamine. researchgate.net The resulting (2-Methoxy-5-methylpyridin-3-yl)methyl mesylate or tosylate is a highly reactive intermediate. It is known that for some pyridylmethanols, treatment with tosyl chloride can lead directly to the chloride derivative instead of the tosylate. nih.govresearchgate.net

| Derivative | Reagents | Base |

| Mesylate | Methanesulfonyl chloride (MsCl) | Triethylamine or Pyridine |

| Tosylate | p-Toluenesulfonyl chloride (TsCl) | Pyridine |

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows for reactions such as N-oxidation.

N-Oxidation Studies

The pyridine nitrogen of this compound can be oxidized to form the corresponding N-oxide, (2-Methoxy-5-methyl-1-oxido-pyridin-1-ium-3-yl)methanol. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can exhibit different reactivity compared to the parent pyridine. For instance, N-oxidation can activate the pyridine ring for certain nucleophilic substitution reactions. Studies on the N-oxidation of related 2-methylpyridine (B31789) derivatives have been reported. tamu.edunih.gov The deoxygenation of pyridine N-oxides is also a common transformation. acs.org

| Reaction | Oxidizing Agent | Expected Product |

| N-Oxidation | Hydrogen peroxide/Acetic acid or m-CPBA | (2-Methoxy-5-methyl-1-oxido-pyridin-1-ium-3-yl)methanol |

Quaternization Reactions and Salt Formation

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles. A primary example of this reactivity is the quaternization reaction, typically with alkyl halides, to form pyridinium salts. wikipedia.orggoogle.com This N-alkylation introduces a permanent positive charge on the nitrogen atom, which significantly alters the electronic properties and reactivity of the pyridine ring. wikipedia.org

The reaction of this compound with an alkylating agent, such as an alkyl halide (R-X), proceeds via nucleophilic attack by the pyridine nitrogen on the electrophilic carbon of the alkyl halide. This process leads to the formation of a N-alkyl-(2-methoxy-5-methylpyridin-3-yl)methanol salt. google.com The general synthetic route for these salts involves reacting the pyridine derivative with the appropriate alkyl halide, often in a suitable solvent system which can include water or aliphatic alcohols. google.com The reaction conditions, such as temperature and duration, can be optimized to achieve high yields of the desired pyridinium salt. mdpi.com The formation of these salts is a key step in the synthesis of various functionalized molecules, as the pyridinium moiety can act as a leaving group or participate in further transformations. nih.gov

| Quaternizing Agent (R-X) | Expected Product | Salt Type |

|---|---|---|

| Methyl iodide (CH₃I) | 1-Methyl-3-(hydroxymethyl)-2-methoxy-5-methylpyridinium iodide | Pyridinium Iodide |

| Ethyl bromide (CH₃CH₂Br) | 1-Ethyl-3-(hydroxymethyl)-2-methoxy-5-methylpyridinium bromide | Pyridinium Bromide |

| Benzyl chloride (C₆H₅CH₂Cl) | 1-Benzyl-3-(hydroxymethyl)-2-methoxy-5-methylpyridinium chloride | Pyridinium Chloride |

Exploration of Coordination Chemistry with Metal Centers

Pyridine and its derivatives are well-established ligands in coordination chemistry, readily forming complexes with a wide variety of metal centers through the lone pair on the nitrogen atom. The compound this compound possesses two potential coordination sites: the pyridine nitrogen and the oxygen atom of the hydroxymethyl group. This allows it to function as a bidentate ligand, chelating to a metal center to form a stable five-membered ring.

The electronic properties of the pyridine ring, influenced by the electron-donating methoxy (B1213986) and methyl groups, enhance the basicity and coordinating ability of the nitrogen atom. The formation of metal complexes can be achieved by reacting this compound with a suitable metal salt in an appropriate solvent. The resulting complexes can exhibit diverse geometries and coordination numbers depending on the metal ion, its oxidation state, and the reaction conditions. For instance, Schiff base ligands derived from substituted pyridines have been shown to form stable complexes with transition metals like Cu(II) and Zn(II). nih.gov Similarly, substituted pyridine alcohols have been used to synthesize aluminum complexes. rsc.org The study of these coordination compounds is crucial for applications in catalysis, materials science, and bioinorganic chemistry. nih.govacs.org

| Metal Center (Example) | Potential Ligand Functionality | Potential Complex Type |

|---|---|---|

| Palladium(II) | Bidentate (N, O) | Square Planar Pd(II) Complex |

| Copper(II) | Bidentate (N, O) | Square Planar or Octahedral Cu(II) Complex |

| Rhenium(I) | Bidentate (N, O) | fac-[Re(CO)₃(N,O)L] type complex |

| Lanthanide(III) (e.g., Dy³⁺) | Bidentate (N, O) or Bridging | Polynuclear Lanthanide Complex mdpi.com |

Reactions at the Methoxy Group

Demethylation Strategies for Hydroxyl Formation

The cleavage of the methyl ether in the methoxy group to yield a hydroxyl group is a common transformation in organic synthesis. For this compound, this demethylation would produce (2-Hydroxy-5-methylpyridin-3-yl)methanol. Various reagents and conditions have been developed for the demethylation of aryl methyl ethers.

Classical methods often involve harsh conditions, such as heating the ether with pyridine hydrochloride or using strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI). wikipedia.org A more specialized and milder reagent for this purpose is boron tribromide (BBr₃), which can effectively cleave aryl methyl ethers at or below room temperature. wikipedia.org The mechanism involves the formation of a Lewis acid-base adduct between the boron tribromide and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. wikipedia.org Other methodologies include the use of pyridinium p-toluenesulfonate (PPTS) under microwave irradiation researchgate.net, or other Lewis acids such as aluminum chloride (AlCl₃). researchgate.netsemanticscholar.org More recently, chemoselective methods have been developed, such as the use of L-selectride, which can selectively demethylate methoxypyridines in the presence of other methoxy-substituted aromatic rings like anisole. elsevierpure.com In some cases, concentrated sulfuric acid (H₂SO₄) has also been employed for the demethylation of substituted methoxypyridines. asianpubs.org

| Reagent | Typical Conditions | Reference |

|---|---|---|

| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature to room temperature | wikipedia.org |

| Pyridine Hydrochloride | Heating at high temperatures (180-220 °C), often neat | wikipedia.org |

| Hydrogen Bromide (HBr) | Heating in aqueous or acetic acid solution | wikipedia.org |

| Pyridinium p-toluenesulfonate (PPTS) | Solvent-free, microwave irradiation | researchgate.net |

| L-selectride | Reflux in THF | elsevierpure.com |

| Sulfuric Acid (95%) | Heating | asianpubs.org |

Role of the Methoxy Group as a Directing or Activating Group

In the context of electrophilic aromatic substitution (EAS), the methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director. organicchemistrytutor.com Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density into the pyridine ring via resonance. youtube.com This donation increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles compared to an unsubstituted ring. organicchemistrytutor.com

Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring

Nitration and Sulfonation Reactions

Electrophilic aromatic substitution reactions, such as nitration and sulfonation, are generally challenging for the pyridine ring. The electronegative nitrogen atom deactivates the ring towards electrophilic attack, a deactivation that is further intensified by protonation of the nitrogen under the strongly acidic conditions required for these reactions. wikipedia.orgwikipedia.orgquora.com

Nitration: Direct nitration of pyridine is sluggish and often requires harsh conditions. wikipedia.org However, the presence of the strongly activating methoxy group at the C2 position in this compound is expected to facilitate this reaction. The methoxy group directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.com Research on the nitration of 2-methoxypyridine (B126380) shows that substitution occurs preferentially at the C5 position. In the target molecule, the C5 position is occupied by a methyl group. Therefore, the nitration, typically carried out with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), would likely be directed to the next most activated and sterically accessible position, which is the C4 or C6 position. The outcome will depend on the interplay between the directing effects of the methoxy, methyl, and hydroxymethyl groups.

Sulfonation: Sulfonation of pyridine is even more difficult than nitration. wikipedia.org The reaction typically requires fuming sulfuric acid (H₂SO₄/SO₃) and often results in low yields. masterorganicchemistry.com Similar to nitration, the nitrogen atom is protonated, deactivating the ring. vaia.com While the activating methoxy group in this compound would increase the ring's reactivity, the harsh conditions could lead to side reactions or degradation. If sulfonation were to occur, the sulfonic acid group (-SO₃H) would likely be introduced at the C4 or C6 position, guided by the activating substituents. The sulfonation of aromatic compounds is also notably reversible, a property that can be exploited in synthetic strategies. masterorganicchemistry.com

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | (2-Methoxy-5-methyl-4-nitropyridin-3-yl)methanol or (2-Methoxy-5-methyl-6-nitropyridin-3-yl)methanol |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | 3-(Hydroxymethyl)-2-methoxy-5-methylpyridine-4-sulfonic acid or 3-(Hydroxymethyl)-2-methoxy-5-methylpyridine-6-sulfonic acid |

Halogenation Studies (e.g., chlorination, bromination)

Halogenation of pyridine rings is a fundamental transformation in organic synthesis, providing precursors for a wide range of further derivatizations, including cross-coupling reactions. The halogenation of this compound can be directed to either the pyridine ring or the hydroxymethyl group, depending on the reagents and conditions employed.

Ring Halogenation: Electrophilic aromatic substitution on the pyridine ring is generally challenging due to its electron-deficient nature. However, the presence of the activating methoxy group at the 2-position and the methyl group at the 5-position can facilitate this reaction. Bromination of methoxypyridine derivatives has been reported to occur, often requiring specific conditions to achieve selectivity. For instance, the use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of oleum (B3057394) has been employed for the bromination of pyridine derivatives.

Hydroxymethyl Group Halogenation: The primary alcohol of the this compound can be readily converted to a halomethyl group using standard halogenating agents. For example, treatment with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can yield the corresponding chloromethyl derivative. This transformation is a common strategy to activate the benzylic-like position for subsequent nucleophilic substitution or cross-coupling reactions.

A summary of potential halogenation reactions is presented in the table below.

| Reagent | Target Site | Potential Product |

| N-Bromosuccinimide (NBS) / Oleum | Pyridine Ring | Bromo-(2-methoxy-5-methylpyridin-3-yl)methanol |

| Thionyl Chloride (SOCl₂) | Hydroxymethyl Group | 3-(Chloromethyl)-2-methoxy-5-methylpyridine |

| Phosphorus Oxychloride (POCl₃) | Hydroxymethyl Group | 3-(Chloromethyl)-2-methoxy-5-methylpyridine |

Nucleophilic Aromatic Substitution (NAS) on the Pyridine Ring

Nucleophilic aromatic substitution (NAS) is a characteristic reaction of electron-deficient aromatic rings like pyridine. stackexchange.comyoutube.comvaia.commasterorganicchemistry.com The feasibility of NAS on the pyridine ring of this compound is influenced by the position of the leaving group and the nature of the nucleophile.

Displacement of Halogen Substituents (if introduced)

Should a halogen be introduced onto the pyridine ring, for instance at the C4 or C6 position, it could serve as a leaving group for NAS reactions. The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at the ortho (C2, C6) and para (C4) positions. stackexchange.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the halide, leading to a diverse array of substituted pyridines. The reactivity order for the leaving group in such reactions is typically F > Cl > Br > I. masterorganicchemistry.com

Chichibabin-type Reactions or Analogous Processes

The Chichibabin reaction is a classic method for the amination of pyridines, typically involving the reaction with sodium amide (NaNH₂) to introduce an amino group at the 2- or 4-position. While direct C-H amination of this compound via a classical Chichibabin reaction might be complex due to the presence of other reactive sites, analogous nucleophilic substitutions on activated pyridine derivatives are well-established. For instance, amination of methoxypyridines has been achieved using systems like sodium hydride-lithium iodide with amines. ntu.edu.sg This suggests that under specific conditions, direct amination or other nucleophilic substitutions on the pyridine ring could be feasible.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to pyridine derivatives. The hydroxymethyl group or a halogenated derivative of this compound can participate in these transformations.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are extensively used for a variety of cross-coupling reactions.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate. A bromo- or chloro- derivative of this compound could be coupled with various aryl or vinyl boronic acids or esters to form biaryl or vinylated pyridine structures. Palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with appropriate ligands are commonly employed. nih.govacs.orgacs.orgnih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene. A halogenated derivative of the title compound could react with various alkenes in the presence of a palladium catalyst and a base to introduce an alkenyl substituent. organic-chemistry.orgresearchgate.netmasterorganicchemistry.comlibretexts.orgnih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A halogenated this compound could be coupled with terminal alkynes using a palladium catalyst and a copper co-catalyst to yield alkynylpyridine derivatives.

The following table summarizes potential palladium-catalyzed cross-coupling reactions.

| Coupling Reaction | Substrate 1 (from title compound) | Substrate 2 | Catalyst System | Potential Product |

| Suzuki | Bromo-(2-methoxy-5-methylpyridin-3-yl)methanol | Arylboronic acid | Pd(PPh₃)₄, Base | Aryl-(2-methoxy-5-methylpyridin-3-yl)methanol |

| Heck | Bromo-(2-methoxy-5-methylpyridin-3-yl)methanol | Alkene | Pd(OAc)₂, Ligand, Base | Alkenyl-(2-methoxy-5-methylpyridin-3-yl)methanol |

| Sonogashira | Iodo-(2-methoxy-5-methylpyridin-3-yl)methanol | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Amine | Alkynyl-(2-methoxy-5-methylpyridin-3-yl)methanol |

Nickel-Catalyzed Transformations

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for various cross-coupling reactions. They are particularly effective in activating less reactive C-O and C-Cl bonds.

Reductive Coupling: Nickel catalysts can facilitate the reductive coupling of pyridyl esters with alkyl chlorides, providing a route to ketones. rsc.org While not directly applicable to the alcohol, conversion of the hydroxymethyl group to an ester would open this pathway.

Cross-Electrophile Coupling: Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has been reported. This methodology could potentially be adapted for derivatives of this compound.

The versatility of nickel catalysis offers promising avenues for the derivatization of the target compound, especially for reactions involving challenging substrates.

Catalytic Hydrogenation and Reduction of Unsaturated Derivatives

The catalytic hydrogenation of pyridine and its derivatives to the corresponding piperidines is a well-established synthetic method. However, the reaction can be challenging due to the aromaticity of the pyridine ring and its potential to act as a catalyst poison. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities.

Supported noble metal catalysts are commonly employed for pyridine hydrogenation. Studies have shown that ruthenium on a carbon support (Ru/C) can be a highly effective catalyst for the complete hydrogenation of pyridine to piperidine (B6355638). For instance, under optimized conditions of 100 °C and 3.0 MPa of hydrogen pressure, a 5% Ru/C catalyst can achieve complete conversion of pyridine to piperidine with 100% selectivity. cjcatal.com The activity of different noble metal catalysts has been shown to follow the order: Ru/C > Pd/C > Pt/C > Ir/C. cjcatal.com

The electronic properties of substituents on the pyridine ring play a significant role in the hydrogenation reactivity. The observed order of reactivity for various substituted pyridines is: pyridine ≈ 2-methylpyridine > 2,6-dimethylpyridine (B142122) > 3-methylpyridine (B133936) > 4-methylpyridine (B42270) > 3,5-dimethylpyridine > 2-methoxypyridine. cjcatal.com This trend suggests that electron-donating groups can influence the rate of hydrogenation. In the case of this compound, the presence of both a methoxy and a methyl group would be expected to modulate the reactivity of the pyridine ring towards hydrogenation.

While complete hydrogenation to the piperidine is a common goal, partial reduction to di- or tetrahydropyridine (B1245486) derivatives can also be achieved under milder conditions. For example, reduction with lithium aluminum hydride can yield a mixture of 1,4-dihydropyridine, 1,2-dihydropyridine, and 2,5-dihydropyridine. wikipedia.org

The following table summarizes the general reactivity trends in pyridine hydrogenation:

| Catalyst | Typical Conditions | Product(s) | Notes |

| Ru/C | 100 °C, 3.0 MPa H₂ | Piperidine | High activity and selectivity for complete hydrogenation. cjcatal.com |

| Pd/C | Varies | Piperidine | Generally less active than Ru/C for pyridine hydrogenation. cjcatal.com |

| Pt/C | Varies | Piperidine | Generally less active than Ru/C for pyridine hydrogenation. cjcatal.com |

| Ir/C | Varies | Piperidine | Generally the least active among the tested noble metals. cjcatal.com |

| LiAlH₄ | Milder conditions | Dihydropyridines | Leads to partial reduction of the pyridine ring. wikipedia.org |

Stereochemical Aspects of Derivatization and Chirality Induction

The presence of a hydroxymethyl group at the C3 position of this compound introduces a prochiral center, making the stereochemical outcome of derivatization reactions a critical consideration. The synthesis of enantiomerically enriched piperidines and other chiral derivatives from pyridine precursors is an area of significant research interest due to their prevalence in pharmaceuticals and natural products.

Several strategies have been developed for the asymmetric synthesis of chiral piperidines from pyridines. One approach involves the asymmetric hydrogenation of activated pyridine derivatives. For instance, pyridinium salts can be activated in situ with hydrogen halides and subsequently hydrogenated using an iridium catalyst with a chiral ligand, such as SegPhos, to yield chiral piperidines with high enantioselectivity (up to 99% ee). acs.orgresearchgate.net

Another powerful method is the rhodium-catalyzed asymmetric hydrogenation of 1,1-diarylalkenes containing a pyridine moiety, which can provide access to chiral 2-pyridyl ethane (B1197151) units with good to excellent enantioselectivities. acs.org This highlights the directing effect the pyridine nitrogen can have in transition metal catalysis.

Furthermore, the concept of "interrupted hydrogenation" has been developed to synthesize enantioenriched δ-lactams from oxazolidinone-substituted pyridines. nih.govresearchgate.net In this process, a diastereoselective hydrogenation of the pyridine ring is followed by a nucleophilic substitution of an unsaturated intermediate, with the oxazolidinone acting as a recyclable chiral auxiliary. nih.govresearchgate.net This strategy allows for the creation of multiple stereocenters with high selectivity.

The derivatization of the hydroxymethyl group can also be a key step in introducing chirality. Chiral derivatizing agents can be employed to create diastereomers that can then be separated. cjcatal.com For example, chiral acids can be used to form esters, or the alcohol can be converted into a leaving group for subsequent nucleophilic substitution with a chiral nucleophile.

The synthesis of enantioenriched 3-substituted piperidines has been achieved through a multi-step process involving the partial reduction of pyridine to a dihydropyridine, followed by a rhodium-catalyzed asymmetric carbometalation and a final reduction step. acs.org This approach demonstrates the potential to control the stereochemistry at the C3 position.

The following table outlines general strategies for chirality induction in pyridine derivatization:

| Strategy | Catalyst/Reagent | Resulting Chiral Moiety | Key Features |

| Asymmetric Hydrogenation of Activated Pyridines | Iridium-SegPhos | Chiral Piperidine | In situ activation with hydrogen halides; high enantioselectivity. acs.orgresearchgate.net |

| Directed Asymmetric Hydrogenation | [Rh(NBD)DuanPhos]BF₄ | Chiral 2-Pyridyl Ethane | Pyridine nitrogen acts as a directing group for 1,1-diarylalkenes. acs.org |

| Interrupted Hydrogenation | Palladium catalyst with chiral oxazolidinone auxiliary | Enantioenriched δ-Lactam | Diastereoselective hydrogenation followed by nucleophilic attack on an unsaturated intermediate. nih.govresearchgate.net |

| Asymmetric Carbometalation | Rhodium catalyst | Enantioenriched 3-Substituted Piperidine | Multi-step process involving partial reduction and asymmetric functionalization. acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 5 Methylpyridin 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for probing the chemical environment of atomic nuclei, providing rich information on the structure and connectivity of a molecule. For (2-Methoxy-5-methylpyridin-3-yl)methanol, a combination of one-dimensional and multi-dimensional NMR experiments would be utilized for a complete assignment of its proton (¹H) and carbon (¹³C) signals.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional NMR techniques are critical for unambiguously assigning the complex spectra of substituted aromatic compounds.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the two aromatic protons on the pyridine (B92270) ring, H4 and H6. A correlation would also be expected between the hydroxyl proton and the methylene (B1212753) protons of the methanol (B129727) group, provided the exchange rate is not too rapid.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the direct assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is instrumental in piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, the protons of the methyl group (5-CH₃) would show a correlation to the C5 and likely to C4 and C6 of the pyridine ring. Similarly, the methoxy (B1213986) protons (2-OCH₃) would correlate to the C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity of protons, which is crucial for determining stereochemistry and conformation. A key NOESY correlation would be expected between the methoxy protons (2-OCH₃) and the H4 proton, and between the methylene protons of the methanol group (-CH₂OH) and the H4 proton, confirming their spatial relationship on the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D-NMR Correlations for this compound (Note: Chemical shifts (δ) are predicted and may vary in different deuterated solvents. J-couplings are typical values.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

| 2-OCH₃ | ~3.9 | ~53 | C2 | H4 |

| 3-CH₂OH | ~4.6 | ~60 | C2, C3, C4 | H4, OH |

| 4-H | ~7.2 | ~125 | C2, C3, C5, C6 | H6, 5-CH₃, 3-CH₂OH, 2-OCH₃ |

| 5-CH₃ | ~2.3 | ~17 | C4, C5, C6 | H4, H6 |

| 6-H | ~8.0 | ~145 | C2, C4, C5 | H4, 5-CH₃ |

| OH | Variable | - | 3-CH₂OH | 3-CH₂OH |

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure of the compound in its solid form. This is particularly valuable for studying polymorphism, where a compound may exist in different crystalline or amorphous forms. By using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), ssNMR can provide information on the local environment and packing of molecules in the solid state, revealing subtle differences between various solid forms that are not observable in solution.

Dynamic NMR for Conformational Studies and Molecular Motion

Dynamic NMR (DNMR) studies involve acquiring NMR spectra over a range of temperatures to investigate dynamic processes such as conformational changes or restricted rotation around single bonds. For this compound, DNMR could be used to study the rotational barrier of the methanol group (-CH₂OH) and the methoxy group (-OCH₃). By analyzing changes in the line shape of the NMR signals with temperature, the energy barriers for these rotations can be calculated, providing a deeper understanding of the molecule's conformational flexibility.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry is essential for determining the precise molecular formula of a compound. For this compound (C₈H₁₁NO₂), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its elemental composition.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 154.0863 |

| [M+Na]⁺ | 176.0682 |

| [M+K]⁺ | 192.0421 |

Fragmentation Pattern Analysis for Structural Insights

In addition to providing the molecular weight, mass spectrometry can be used to gain structural information by analyzing the fragmentation pattern of the molecule upon ionization. Techniques such as tandem mass spectrometry (MS/MS) involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The masses of these fragments provide clues to the molecule's structure.

For this compound, characteristic fragmentation pathways would be expected. For instance, the loss of the hydroxyl group (-OH) or the entire hydroxymethyl group (-CH₂OH) would be a likely fragmentation route. The cleavage of the methoxy group (-OCH₃) or a methyl radical (-CH₃) from the methoxy group are also plausible fragmentation pathways that would be diagnostic for the presence and location of these substituents on the pyridine ring. Analysis of these fragmentation patterns allows for the confirmation of the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Complex Mixtures

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds within complex mixtures by fragmenting a specific precursor ion and analyzing its product ions. For this compound, MS/MS analysis provides characteristic fragmentation patterns that are crucial for its identification and differentiation from isomers. nih.gov

In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of this compound would be selected as the precursor ion. The subsequent collision-induced dissociation (CID) would likely initiate fragmentation at the most labile bonds. Key fragmentation pathways for this class of compounds include:

Loss of the Methanol Group: A primary fragmentation could involve the cleavage of the C-C bond between the pyridine ring and the hydroxymethyl group, or the loss of the entire methanol moiety.

Loss of Water: The hydroxyl group can be easily lost as a neutral water molecule (H₂O), especially from the protonated molecular ion.

Cleavage of the Methoxy Group: The methoxy group is susceptible to cleavage, leading to the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).

Ring Fragmentation: At higher collision energies, the pyridine ring itself can undergo fragmentation, yielding characteristic ions.

The resulting product ion spectrum is a unique fingerprint of the molecule. When analyzing complex mixtures, even if isomers have the same mass-to-charge ratio (m/z), their different substitution patterns can lead to distinct fragmentation patterns and intensities, allowing for their individual identification. nih.govnih.gov

Table 1: Predicted Collision Cross Section (CCS) Data for (6-methoxy-5-methylpyridin-3-yl)methanol (B2537224) Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 154.08626 | 129.9 |

| [M+Na]⁺ | 176.06820 | 139.2 |

| [M-H]⁻ | 152.07170 | 131.5 |

| [M+H-H₂O]⁺ | 136.07624 | 124.0 |

Note: Data is for the isomer (6-methoxy-5-methylpyridin-3-yl)methanol and is predicted. uni.lu

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, is fundamental for identifying functional groups and elucidating the molecular structure of a compound. nih.gov

Vibrational Mode Analysis for Functional Group Identification and Molecular Structure

The vibrational spectrum of this compound is characterized by the distinct vibrational modes of its constituent functional groups: the substituted pyridine ring, the methoxy group, the methyl group, and the hydroxymethyl group.

O-H Stretch: The hydroxyl group exhibits a strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations of the pyridine ring are expected to appear above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and methoxy groups will be observed in the 2850-3000 cm⁻¹ region. researchgate.net

C=C and C=N Ring Stretching: The pyridine ring vibrations give rise to a series of characteristic bands in the 1400-1650 cm⁻¹ region. researchgate.net

C-O Stretches: The C-O stretching vibrations of the ether (methoxy) and alcohol functionalities are expected in the 1000-1300 cm⁻¹ region. Specifically, the aryl-alkyl ether stretch is typically found around 1250 cm⁻¹. monash.edu

O-H Bend: The in-plane bending of the O-H group appears as a broad band around 1400 cm⁻¹.

CH₃ and CH₂ Bending: The bending vibrations of the methyl and methylene groups are found in the 1375-1470 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-C backbone, which may be weak in the IR spectrum. researchgate.netaps.org

Correlation of Experimental Spectra with Computational Predictions

Due to the complexity of the vibrational spectra of polyatomic molecules, the precise assignment of vibrational modes is often aided by computational methods, such as Density Functional Theory (DFT). longdom.orgnih.gov Theoretical calculations can predict the vibrational frequencies and intensities for a given molecular structure. nih.gov

By comparing the experimental IR and Raman spectra with the computationally predicted spectra, a detailed and accurate assignment of the vibrational modes can be achieved. Discrepancies between the experimental and calculated frequencies can often be resolved by applying a scaling factor to the computed frequencies to account for anharmonicity and limitations of the theoretical model. nih.gov Such correlative studies have been successfully applied to related molecules like 2-methoxy-6-methyl pyridine, providing a reliable methodology for the vibrational analysis of this compound. researchgate.net

Table 2: Typical Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| -OH | O-H Stretch | 3200 - 3600 (broad) |

| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 |

| -CH₃, -OCH₃, -CH₂OH | Aliphatic C-H Stretch | 2850 - 3000 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1650 |

| -CH₃, -CH₂OH | C-H Bend | 1375 - 1470 |

| -OH | O-H Bend | ~1400 (in-plane) |

| -OCH₃ | C-O Stretch (ether) | 1200 - 1275 |

| -CH₂OH | C-O Stretch (alcohol) | 1000 - 1200 |

Note: These are typical ranges and the exact positions can vary based on the specific molecular environment. researchgate.netresearchgate.netmonash.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like the pyridine ring.

Analysis of Electronic Transitions and Chromophores

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the pyridine ring, which acts as the primary chromophore. The substituents on the ring (methoxy, methyl, and hydroxymethyl) act as auxochromes, which can modify the wavelength and intensity of the absorption maxima.

The expected electronic transitions include:

π → π* transitions: These are typically high-energy transitions occurring in aromatic systems and result in strong absorption bands. For substituted pyridines, these are often observed in the 200-280 nm range. capes.gov.br

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. uzh.ch They are generally of lower energy (longer wavelength) and lower intensity compared to π → π* transitions. uzh.ch

The presence of the methoxy group, an electron-donating group, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

Solvatochromic Effects and pH-Dependent Spectral Shifts

The electronic absorption spectrum of this compound can be influenced by the polarity of the solvent (solvatochromism) and the pH of the solution.

Solvatochromic Effects: A change in solvent polarity can alter the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption maxima. researchgate.netnih.gov For n → π* transitions, increasing solvent polarity typically leads to a hypsochromic (blue) shift, as the polar solvent molecules stabilize the non-bonding electrons in the ground state. For π → π* transitions, the shift can be either bathochromic or hypsochromic depending on the relative stabilization of the ground and excited states. acs.org

pH-Dependent Spectral Shifts: The pyridine nitrogen is basic and can be protonated in acidic solutions. This protonation significantly alters the electronic structure of the pyridine ring, leading to substantial shifts in the UV-Vis absorption spectrum. researchgate.netresearchgate.netnih.gov Similarly, the hydroxyl group is weakly acidic and can be deprotonated in strongly basic solutions, which would also affect the electronic transitions. By monitoring the spectral changes as a function of pH, the pKa values of the compound can be determined.

Table 3: Expected UV-Vis Absorption Characteristics

| Transition Type | Expected λmax Range (nm) | Characteristics |

| π → π | 200 - 280 | High intensity, sensitive to substitution |

| n → π | > 270 | Low intensity, sensitive to solvent polarity |

Note: These are general ranges for substituted pyridines and can be influenced by solvent and pH. capes.gov.bruzh.ch

X-ray Crystallography

Extensive searches of scientific literature and crystallographic databases did not yield specific data on the X-ray crystallographic analysis of this compound. The following sections outline the methodologies that would be applied should such studies be undertaken in the future.

Co-crystallization Studies with Host Molecules

Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in a specific stoichiometric ratio. In the context of this compound, co-crystallization studies could be employed to investigate its intermolecular interactions with other molecules, known as host molecules.

These studies would involve screening a variety of host molecules with complementary functional groups capable of forming non-covalent interactions, such as hydrogen bonds or halogen bonds, with the pyridine nitrogen, the hydroxyl group, or the methoxy group of the target compound.

Successful co-crystal formation would be identified and characterized using techniques like X-ray diffraction, which would reveal the precise three-dimensional arrangement of both the host and guest molecules within the crystal lattice. This information is valuable for understanding supramolecular assembly and can be applied in fields such as crystal engineering and the development of new materials with tailored properties.

No published co-crystallization studies involving this compound have been found in the scientific literature.

Computational and Theoretical Investigations of 2 Methoxy 5 Methylpyridin 3 Yl Methanol

Quantum Chemical Calculations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the distribution of electrons within a molecule (electronic structure). A typical DFT study on (2-Methoxy-5-methylpyridin-3-yl)methanol would involve selecting a functional (like B3LYP or B97-2) and a basis set (e.g., 6-311G(d,p)) to solve the Schrödinger equation approximately. epstem.netmdpi.com Such a study would yield optimized bond lengths, bond angles, and dihedral angles.

Furthermore, analysis of the electronic structure would provide insights into the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net Despite the power of this method, specific results from DFT calculations on this compound are not present in the available literature.

Ab Initio Methods for High-Accuracy Energy and Property Calculations

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) offer higher accuracy than DFT for energies and properties but are more computationally expensive. researchgate.net These high-level calculations are often used to benchmark results from more economical methods like DFT. A comprehensive study would use these methods to obtain a highly accurate single-point energy for the DFT-optimized geometry. Currently, no published ab initio calculations for this compound have been identified.

Conformational Analysis and Potential Energy Surfaces

This compound possesses several rotatable bonds, specifically around the hydroxymethyl (-CH₂OH) and methoxy (B1213986) (-OCH₃) groups. Conformational analysis involves mapping the molecule's energy as a function of rotation around these bonds to identify stable conformers (energy minima) and the transition states that separate them. researchgate.net This process generates a potential energy surface, which is crucial for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature. A detailed conformational analysis for this specific pyridine (B92270) derivative has not been reported in the scientific literature. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

Computational NMR Chemical Shift Prediction and Validation

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, often the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, is a standard practice. epstem.net The accuracy of these predictions can be enhanced by applying scaling factors or using specialized protocols that account for solvent effects. nih.gov For instance, the MOSS-DFT protocol has shown good performance for predicting ¹³C and ¹H NMR chemical shifts of organic molecules in aqueous solutions. nih.gov

A computational study on this compound would calculate the ¹H and ¹³C isotropic shielding constants, which are then converted to chemical shifts for comparison with experimental data. This comparison is vital for validating the computed structure. However, no specific predicted NMR data tables for this compound have been published.

Table 1: Hypothetical Data Table for Predicted vs. Experimental ¹H NMR Chemical Shifts

No published data is available for this compound. This table is a template for how such data would be presented.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| H (ring) | N/A | N/A | N/A |

| H (ring) | N/A | N/A | N/A |

| H (-CH₃) | N/A | N/A | N/A |

| H (-OCH₃) | N/A | N/A | N/A |

| H (-CH₂OH) | N/A | N/A | N/A |

Theoretical Vibrational Frequency Analysis (IR and Raman)

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its Infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods. nih.govnih.gov The output includes the frequency of each vibrational mode, its intensity, and a description of the atomic motions involved. Comparing the theoretical spectrum to an experimental one helps in assigning the observed spectral bands to specific molecular vibrations. nih.gov A detailed theoretical vibrational analysis for this compound, including predicted frequencies and potential energy distribution (PED) analysis, is not available in the reviewed literature.

Table 2: Hypothetical Data Table for Predicted Vibrational Frequencies

No published data is available for this compound. This table is a template for how such data would be presented.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (B3LYP/6-311G(d,p)) | Predicted IR Intensity | Predicted Raman Activity | Assignment |

|---|---|---|---|---|

| O-H stretch | N/A | N/A | N/A | N/A |

| C-H stretch (ring) | N/A | N/A | N/A | N/A |

| C-H stretch (methyl) | N/A | N/A | N/A | N/A |

| C=N/C=C stretch | N/A | N/A | N/A | N/A |

UV-Vis Absorption Spectra Simulation

The simulation of the ultraviolet-visible (UV-Vis) absorption spectrum of this compound would likely be performed using Time-Dependent Density Functional Theory (TD-DFT). This quantum mechanical method is a common and effective tool for predicting the electronic transitions that give rise to UV-Vis absorption.

The UV-Vis spectrum of pyridine itself exhibits characteristic absorptions, and the spectral features of this compound are expected to be perturbations of these. nih.gov The presence of the methoxy, methyl, and hydroxymethyl substituents on the pyridine ring will influence the electronic structure and thus the absorption maxima (λmax). The methoxy group, being an electron-donating group, is anticipated to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine.

A typical computational workflow for simulating the UV-Vis spectrum would involve:

Geometry Optimization: The ground-state geometry of the molecule would first be optimized using a suitable DFT functional and basis set.

Excitation Energy Calculation: Using the optimized geometry, TD-DFT calculations would be performed to compute the vertical excitation energies and oscillator strengths of the lowest-lying electronic transitions. These transitions are typically of the n → π* and π → π* type for pyridine derivatives. nih.gov

Spectrum Generation: The calculated excitation energies (which correspond to absorption wavelengths) and their associated oscillator strengths (which relate to absorption intensities) are then used to generate a theoretical spectrum. This is often done by fitting the calculated transitions to Gaussian or Lorentzian functions to produce a continuous curve that can be compared with experimental data.

The variation of the UV-Vis spectrum in different solvents can also be simulated by incorporating a solvent model, such as the Polarizable Continuum Model (PCM), into the TD-DFT calculations. rsc.org This would account for the effect of solvent polarity on the electronic transitions.

Table 1: Predicted UV-Vis Absorption Maxima for this compound based on Analogous Compounds

| Transition Type | Expected Wavelength Range (nm) | Notes |

| n → π | 270 - 300 | This transition involves the lone pair of electrons on the nitrogen atom. |

| π → π | 240 - 270 | This transition involves the π-electron system of the pyridine ring. |

This table is predictive and based on general knowledge of substituted pyridines. Actual values would require specific quantum chemical calculations.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool for studying the behavior of molecules over time at an atomistic level. An MD simulation of this compound would provide insights into its dynamics, interactions with its environment, and aggregation behavior.

To study the solution-phase behavior, the this compound molecule would be placed in a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between all atoms would be described by a force field, a set of parameters that define the potential energy of the system.

The simulation would track the positions and velocities of all atoms over time, governed by Newton's laws of motion. Analysis of the resulting trajectory would reveal key aspects of the molecule's interaction with the solvent. For instance, in an aqueous solution, the simulation would likely show the formation of hydrogen bonds between the nitrogen atom of the pyridine ring, the oxygen of the methoxy group, the hydroxyl group, and the surrounding water molecules. arxiv.orgnih.govresearchgate.net The dynamics of these hydrogen bonds, such as their lifetimes, can be quantified to understand the hydration structure around the molecule.

The orientation and distribution of solvent molecules around the solute can be characterized by calculating radial distribution functions (RDFs). These functions describe the probability of finding a solvent atom at a certain distance from a solute atom.

MD simulations can also be used to investigate the tendency of this compound molecules to aggregate in solution. This would be achieved by simulating a system with multiple solute molecules at a relevant concentration.

The simulations might reveal the formation of dimers or larger clusters. The primary modes of interaction leading to aggregation could be identified. For pyridine derivatives, π-π stacking interactions between the aromatic rings are a common mode of association. nih.gov The substituents on the ring would modulate these interactions. The methoxy and methyl groups could introduce steric effects, while also influencing the electronic properties of the ring and its ability to engage in π-stacking. Hydrogen bonding between the hydroxymethyl group of one molecule and the pyridine nitrogen or methoxy group of another could also play a significant role in aggregation.

The potential of mean force (PMF) along the distance separating two molecules can be calculated from the simulation to quantify the energetic favorability of dimerization.

Reaction Mechanism and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the derivatization of this compound.

The this compound molecule offers several sites for derivatization, including the hydroxymethyl group and the pyridine ring itself. Computational methods can be used to explore potential reaction pathways for various transformations.

For example, the oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid could be studied. Different reagents and conditions could be modeled to determine the most likely reaction mechanism. Another potential derivatization is electrophilic substitution on the pyridine ring. The positions most susceptible to electrophilic attack can be predicted by calculating the distribution of electron density on the ring.

For each proposed reaction pathway, the structures of all reactants, intermediates, transition states, and products would be optimized using DFT. The connections between these stationary points on the potential energy surface would be confirmed by Intrinsic Reaction Coordinate (IRC) calculations. inpe.br

Once the stationary points along a reaction pathway have been identified, their energies can be calculated to determine the energetic profile of the reaction. The energy difference between the reactants and the transition state gives the activation energy barrier. A lower activation energy implies a faster reaction.

Table 2: Hypothetical Energetic Barriers for Derivatization Reactions of this compound

| Reaction Type | Plausible Mechanism | Predicted Activation Energy (kcal/mol) | Notes |

| Oxidation of -CH₂OH | Dehydrogenation | 20 - 30 | The exact barrier would depend on the oxidant used. |

| Electrophilic Aromatic Substitution | SEAr | 15 - 25 | The position of substitution would influence the barrier. |

| O-Alkylation of -OH | SN2 | 10 - 20 | This would likely be a favorable reaction with a suitable electrophile. |

This table presents hypothetical data for illustrative purposes. Actual values would require specific DFT calculations.

From the calculated energetic barriers and the vibrational frequencies of the stationary points, it is possible to estimate the rate constants of the elementary reaction steps using Transition State Theory (TST). ucsb.edu This allows for a quantitative comparison of the feasibility of different reaction pathways. Computational studies can thus guide the selection of optimal conditions for the synthesis of new derivatives of this compound.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict and explain the reactivity of chemical species. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. The energy and symmetry of these frontier orbitals are crucial in determining the feasibility and outcome of a chemical reaction.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a molecule is more reactive and less stable.